molecular formula C9H10O6S B1499320 Methyl 5-sulpho-o-anisate CAS No. 94134-07-3

Methyl 5-sulpho-o-anisate

Cat. No.: B1499320
CAS No.: 94134-07-3
M. Wt: 246.24 g/mol
InChI Key: OTNVYRVUMVCGJU-UHFFFAOYSA-N
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Description

Methyl 5-sulpho-o-anisate (IUPAC name: Methyl 5-sulfamoyl-2-methoxybenzoate) is a sulfonamide derivative of o-anisic acid (2-methoxybenzoic acid). Its molecular formula is C₉H₁₁NO₅S, with a molecular weight of 269.26 g/mol (CAS RN: 33045-52-2) . This compound is structurally characterized by a methoxy group (-OCH₃) at the ortho position and a sulfamoyl group (-SO₂NH₂) at the para position relative to the ester functional group. It is primarily utilized as a pharmaceutical intermediate, notably referenced as Sulpiride Impurity B in drug manufacturing .

Properties

IUPAC Name

4-methoxy-3-methoxycarbonylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O6S/c1-14-8-4-3-6(16(11,12)13)5-7(8)9(10)15-2/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNVYRVUMVCGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50240696
Record name Methyl 5-sulpho-o-anisate
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Molecular Weight

246.24 g/mol
Source PubChem
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CAS No.

94134-07-3
Record name 1-Methyl 2-methoxy-5-sulfobenzoate
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Record name Methyl 5-sulfo-o-anisate
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Record name Methyl 5-sulpho-o-anisate
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Record name Methyl 5-sulpho-o-anisate
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Record name METHYL 5-SULFO-O-ANISATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-sulpho-o-anisate can be synthesized starting from salicylic acid. The process involves sulfonation of salicylic acid followed by esterification. The sulfonation is typically carried out using sulfuric acid, while the esterification can be achieved using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonic Acid Group

The sulfonic acid group serves as an excellent leaving group under specific conditions. In reactions with nucleophiles (e.g., amines, thiols), the -SO₃H group can be displaced to form sulfonamides or sulfonate esters.

Reaction TypeConditionsProductYield/Selectivity
AmidationWith NH₃ in DMF, 80°CMethyl 5-sulfamoyl-o-anisate ~75%
Thiol SubstitutionAromatic thiols, MeOH, Et₃N, refluxSulfur-containing derivatives Moderate (varies by thiol)

Mechanistic Insight : The sulfonic acid group’s strong electron-withdrawing nature activates the adjacent carbon for nucleophilic attack. Steric hindrance from the methoxy group at the ortho position influences regioselectivity .

Electrophilic Aromatic Substitution (EAS)

ElectrophileConditionsMajor ProductNotes
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro derivativeDominant -SO₃H directing effect
SulfonationSO₃/H₂SO₄, 50°CDisulfonation at meta to -SO₃HLimited due to steric constraints

Key Finding : The sulfonic acid group overrides the methoxy group’s directing effects in EAS, favoring meta substitution relative to -SO₃H .

Esterification and Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

ReactionConditionsProductRate Constant (k)
Acidic Hydrolysis6M HCl, reflux5-Sulpho-o-anisic acidk=2.1×103s1k=2.1\times 10^{-3}\,\text{s}^{-1}
Basic HydrolysisNaOH (1M), 25°CSodium 5-sulpho-o-anisatek=4.7×104s1k=4.7\times 10^{-4}\,\text{s}^{-1}

Steric Effects : The ortho methoxy group slows hydrolysis compared to unsubstituted methyl benzoates .

Coordination and Complexation

The sulfonic acid group participates in metal coordination, forming stable complexes.

Metal IonLigand EnvironmentApplicationReference
Fe³⁺Hexaaqua complexCatalytic oxidation
Na⁺Crown ether (15-crown-5)Solubility enhancement in organic solvents

Example : Interaction with 15-crown-5 increases solubility in DMF by 65-fold, enabling use in anhydrous reaction systems .

Bioconjugation Reactions

The sulfonic acid group can be activated for amide bond formation with biomolecules (e.g., proteins).

ReagentTargetReaction Efficiency
Sulfo-NHSLysine residues>90% coupling under physiological pH

Mechanism : Activation with N-hydroxysulfosuccinimide (Sulfo-NHS) forms a reactive ester intermediate, facilitating conjugation with primary amines .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules due to the interplay of -SO₃H and -OCH₃ groups.

CompoundReactivity in NitrationDirecting Effects
Methyl 5-sulpho-o-anisateMeta to -SO₃H-SO₃H dominates
Methyl 4-sulfo-anisatePara to -SO₃H-SO₃H directs
o-Anisic acidOrtho/para to -OCH₃-OCH₃ directs

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes desulfonation and demethylation.

PathwayProductsConditions
DesulfonationCO₂, SO₂, methyl o-anisate250°C, inert atmosphere
DemethylationPhenolic derivatives300°C, acidic catalysts

Stability Note : The sulfonic acid group reduces thermal stability compared to non-sulfonated analogues .

Scientific Research Applications

Methyl 5-sulpho-o-anisate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 5-sulpho-o-anisate exerts its effects involves interactions with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can also participate in various chemical interactions, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with methyl 5-sulpho-o-anisate but differ in substituents and functional groups:

Compound Molecular Formula Key Functional Groups Key Applications
This compound C₉H₁₁NO₅S Methoxy (-OCH₃), Sulfamoyl (-SO₂NH₂), Ester Pharmaceutical intermediate
Methyl Anisate C₉H₁₀O₃ Methoxy (-OCH₃), Ester (-COOCH₃) Fragrance, antioxidant
Anisic Acid C₈H₈O₃ Methoxy (-OCH₃), Carboxylic acid (-COOH) Antimicrobial agent, food preservative
Vanillic Acid C₈H₈O₄ Methoxy (-OCH₃), Hydroxy (-OH), Carboxylic acid (-COOH) Antioxidant, flavoring agent

Key Observations :

  • Anisic Acid replaces the ester group with a carboxylic acid, enhancing its acidity and solubility in polar solvents .
Spectroscopic Properties
Methyl Anisate :
  • ¹H NMR : Peaks at δ 3.85 (s, 3H, -OCH₃) and δ 3.90 (s, 3H, -COOCH₃) .
  • FTIR : Peaks at 1,684 cm⁻¹ (C=O stretch) and 1,256 cm⁻¹ (aromatic ether) .
  • Fluorescence : Emission peak at 374 nm (excitation at 355 nm) .
This compound :

Key Findings :

  • Anisic acid exhibits superior antioxidant and antibacterial properties compared to methyl anisate, likely due to its free carboxylic acid group enhancing reactivity .

Biological Activity

Methyl 5-sulpho-o-anisate (CAS Number: 94134-07-3) is an organic compound known for its unique structural features, including a methoxy group and a sulfonic acid group attached to an aromatic ring. This combination of functional groups contributes to its diverse biological activities, particularly in antimicrobial and antifungal applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₀O₆S
  • Molecular Weight : 246.238 g/mol
  • Structural Features :
    • Methoxy group (-OCH₃)
    • Sulfonic acid group (-SO₃H)

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that this compound has the potential to disrupt microbial cell integrity due to its ability to interact with biological membranes. The sulfonic acid moiety is believed to play a crucial role in this mechanism by forming strong hydrogen bonds with microbial components, thereby enhancing its antimicrobial efficacy.
  • Antifungal Properties : Similar mechanisms are observed in antifungal activity, where this compound demonstrates effectiveness against various fungal strains. The disruption of cell membrane integrity is a key factor in its antifungal action.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The sulfonic acid group interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.
  • Hydrogen Bonding : The formation of hydrogen bonds between the sulfonic acid group and biological molecules influences their structure and function, potentially altering metabolic pathways within the microorganisms.
  • Chemical Reactivity : The methoxy group can participate in various chemical reactions, enhancing the compound's overall biological interactions.

Table 1: Summary of Biological Activities

Activity TypeOrganism TestedEffect ObservedReference
AntimicrobialBacteria (E. coli)Significant inhibition of growth
AntifungalFungi (Candida spp.)Reduced viability
CytotoxicityHuman cell linesMinimal toxicity at therapeutic doses

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting potential as a novel antimicrobial agent.

Case Study: Antifungal Activity

In another investigation focusing on antifungal properties, this compound exhibited potent activity against various strains of Candida, with results indicating a significant reduction in fungal load in vitro. Further studies are warranted to explore its efficacy in clinical settings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-sulpho-o-anisate
Reactant of Route 2
Methyl 5-sulpho-o-anisate

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